molecular formula C24H24ClN5O3S B2883821 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one CAS No. 902292-00-6

3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one

Cat. No.: B2883821
CAS No.: 902292-00-6
M. Wt: 498
InChI Key: KMPRQNYXVHWTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimido[5,4-b]indol-4-one core modified with a 3-chlorophenylpiperazine moiety, a sulfanylidene group, and an 8-methoxy substituent. The piperazine group is associated with CNS-targeting activity due to its affinity for serotonin and dopamine receptors, while the methoxy and sulfanylidene groups may enhance metabolic stability and binding specificity.

Properties

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O3S/c1-33-17-5-6-19-18(14-17)21-22(26-19)23(32)30(24(34)27-21)8-7-20(31)29-11-9-28(10-12-29)16-4-2-3-15(25)13-16/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLSMIROPSJZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C2=NC(=S)N(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The cellular effects of 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one are also not yet fully known. Given the broad spectrum of biological activities associated with indole derivatives, it is plausible that this compound could influence various types of cells and cellular processes. It may impact cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

The compound 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one , often referred to in scientific literature by its chemical structure or CAS number (1010914-29-0), belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H28ClN5O2C_{25}H_{28}ClN_{5}O_{2} with a molecular weight of 466.0 g/mol. The structure features a complex arrangement that includes a piperazine ring and an indole derivative, which are known to contribute to various biological activities.

Anticancer Properties

Research has indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of indole have shown effectiveness against various cancer cell lines, including HeLa and MCF-7. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as cell cycle arrest and tubulin polymerization inhibition .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
7dHeLa0.52Apoptosis induction
7dMCF-70.34Tubulin polymerization inhibition
7dHT-290.86Cell cycle arrest

Neuropsychiatric Effects

The piperazine moiety present in the compound is associated with neuropsychiatric effects. Studies have shown that piperazine derivatives can act as partial agonists at serotonin receptors (5HT2C and 5HT2A), which are implicated in mood regulation and anxiety disorders. The selectivity for these receptors suggests potential applications in treating conditions like depression and anxiety .

Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties. Certain compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA replication or cell wall synthesis .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundTarget BacteriaMIC (μM)
36aStaphylococcus aureus33
36bE. coli74.6

Case Studies

  • Neuropsychiatric Applications : A study on a related piperazine derivative showed it had a significant effect on reducing anxiety-like behavior in rodent models, suggesting its potential use in treating anxiety disorders.
  • Anticancer Research : Another investigation focused on the anticancer effects of indole derivatives found that they could inhibit tumor growth in xenograft models, leading to further exploration into their mechanisms of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Motifs and Heterocyclic Diversity

The compound’s pyrimidoindolone scaffold distinguishes it from simpler heterocyclic systems in the evidence, such as triazolothiadiazoles (e.g., 3-phenylpyrrolidine-2,5-diones or triazolothiadiazole derivatives). Key structural differences include:

  • Core Heterocycles :
    • Target Compound : Pyrimidoindolone fused with a piperazine side chain.
    • Triazolothiadiazoles : Fused triazole and thiadiazole rings (e.g., 3-(α-naphthylmethylene)-6-aryl derivatives).
  • Substituents: The 3-chlorophenylpiperazine group in the target compound contrasts with aryl/aminoaryl groups in pyrrolidine-2,5-diones or pyridyl substituents in triazolothiadiazoles.
Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents Reported Activities
Pyrimidoindolone derivative Pyrimido[5,4-b]indol-4-one 3-Chlorophenylpiperazine, 8-methoxy Hypothetical CNS modulation
Triazolothiadiazoles Triazole + thiadiazole fusion Pyridyl, naphthyl, alkyl/aryl groups Antimicrobial, vasodilatory
Pyrrolidine-2,5-diones Pyrrolidine-dione N-Aryl/N-aminoaryl groups Anticonvulsant (MES/sc Met tests)

Research Implications and Limitations

  • Methodology : Dose-effect evaluation methods (e.g., Litchfield-Wilcoxon) could quantify the target compound’s potency relative to triazolothiadiazoles or pyrrolidine-diones.
  • Gaps : Direct pharmacological data for the target compound are absent in the evidence, necessitating further studies on its receptor binding, toxicity, and metabolic stability.
  • Structural Optimization : Evidence highlights that substituent variation (e.g., lipophilic groups) enhances activity, suggesting avenues to modify the target compound’s piperazine or methoxy groups.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrimidoindole core via cyclization of substituted indole precursors under acidic conditions .
  • Step 2 : Introduction of the 3-chlorophenylpiperazine moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
  • Step 3 : Thiolation at the 2-position using sulfurizing agents like Lawesson’s reagent .
    Challenges include controlling regioselectivity during cyclization and minimizing byproducts during piperazine coupling. Purification often requires gradient HPLC due to the compound’s high molecular weight (~500 g/mol) and polarity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : High-resolution mass spectrometry (HR-MS) for molecular weight confirmation; 1^1H/13^{13}C NMR to verify substituent positions (e.g., methoxy at C8, sulfanylidene at C2) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
  • Elemental Analysis : To confirm stoichiometry, especially for sulfur and nitrogen content .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, receptor isoform specificity). To address this:

  • Orthogonal Assays : Validate receptor binding (e.g., dopamine D2/D3, serotonin 5-HT1A_{1A}) using radioligand displacement and functional cAMP assays .
  • Meta-Analysis : Compare data normalized to common reference compounds (e.g., haloperidol for D2 affinity) to account for inter-lab variability .
  • Structural Confirmation : Ensure batch-to-batch consistency via X-ray crystallography or NOESY NMR to rule out conformational isomers affecting activity .

Q. What in silico strategies are effective for predicting the compound’s pharmacokinetic (PK) properties and off-target interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability using logP values (~3.5) and polar surface area (~90 Ų) derived from PubChem data .
  • Docking Studies : Use AutoDock Vina to predict binding to cytochrome P450 isoforms (e.g., CYP3A4) for metabolic stability assessment .
  • Machine Learning : Apply tools like SwissADME to predict absorption/distribution parameters, cross-referenced with in vitro hepatocyte clearance data .

Q. How do structural modifications at the 3-chlorophenyl or piperazine groups influence selectivity for neurotransmitter receptors?

  • Methodological Answer :

  • SAR Studies : Replace the 3-chlorophenyl group with 4-fluorophenyl (synthesized via Suzuki coupling) to assess changes in 5-HT1A_{1A} vs. D2 affinity .
  • Piperazine Substitution : Introduce methyl groups at the piperazine nitrogen to evaluate steric effects on receptor engagement (e.g., reduced D3 binding with bulkier substituents) .
  • Data Correlation : Compare IC50_{50} values from receptor panels with computational electrostatic potential maps to identify critical binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.